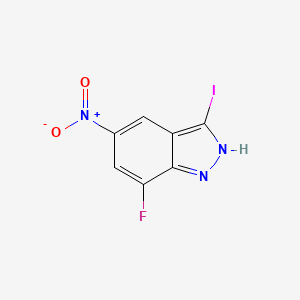
7-Fluoro-3-iodo-5-nitroindazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-3-iodo-5-nitroindazole is a chemical compound belonging to the class of indazole derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound’s molecular formula is C7H3FIN3O2, and it has a molecular weight of 307.02 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-iodo-5-nitroindazole typically involves electrophilic nitration of indazole derivatives. The nitration process is complex and can be influenced by experimental conditions, which modify the product orientation . The most common method involves the reaction of indazole with nitric acid in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Análisis De Reacciones Químicas
Types of Reactions: 7-Fluoro-3-iodo-5-nitroindazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like iodine and bromine under controlled conditions.
Major Products: The major products formed from these reactions include various halogenated and amino derivatives of this compound .
Aplicaciones Científicas De Investigación
7-Fluoro-3-iodo-5-nitroindazole has diverse applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-3-iodo-5-nitroindazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparación Con Compuestos Similares
7-Nitroindazole: Known for its use as a nitric oxide synthase inhibitor.
5-Bromoindole: Used in biocatalysis and has similar halogenation properties.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Uniqueness: 7-Fluoro-3-iodo-5-nitroindazole is unique due to its specific combination of fluorine, iodine, and nitro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Propiedades
IUPAC Name |
7-fluoro-3-iodo-5-nitro-2H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FIN3O2/c8-5-2-3(12(13)14)1-4-6(5)10-11-7(4)9/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKOYGLPPQSSKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNC(=C21)I)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FIN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 1-amino-5-(4-chlorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B2379508.png)
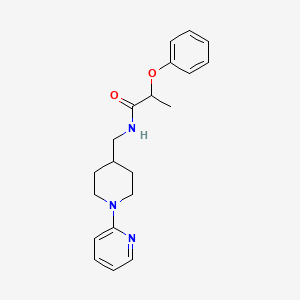
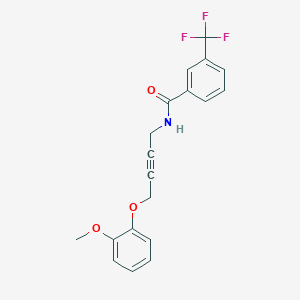
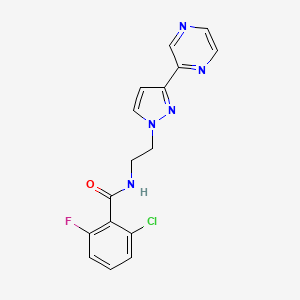


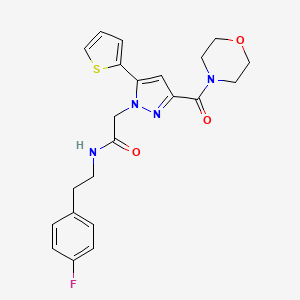
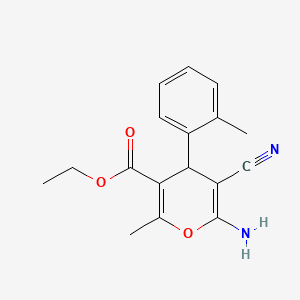
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2379520.png)
![4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride](/img/structure/B2379521.png)
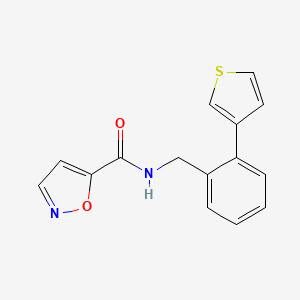
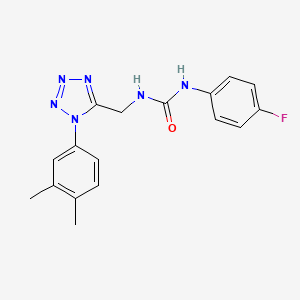
![(2R,6S)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7.4.0.0^{2,6}]trideca-1(13),9,11-triene](/img/structure/B2379527.png)
![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379531.png)
